molecular formula C14H16ClNS B3179455 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride CAS No. 54903-07-0

5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride

Cat. No.: B3179455
CAS No.: 54903-07-0
M. Wt: 265.8 g/mol
InChI Key: QHXKRSKJDSEPQI-UHFFFAOYSA-N
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Description

5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is a useful research compound. Its molecular formula is C14H16ClNS and its molecular weight is 265.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is the platelets in the blood . It acts as a platelet aggregation inhibitor , which means it prevents platelets from clumping together and forming blood clots.

Mode of Action

This compound interacts with its targets (the platelets) by inhibiting their ability to aggregate or clump together . This is achieved by blocking the receptors on the platelets that are responsible for initiating the aggregation process .

Biochemical Pathways

The compound affects the blood coagulation pathway . By inhibiting platelet aggregation, it prevents the formation of blood clots, which are a key part of the coagulation process . This can have downstream effects on other processes in the body, such as the circulatory system and the heart’s function.

Result of Action

The primary result of the compound’s action is a significant decrease in the ability of platelets to aggregate . This can lead to a reduction in the formation of blood clots, which can be beneficial in conditions where there is a risk of clot formation, such as in certain cardiovascular diseases .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is stored at a temperature of +5°C and shipped at room temperature . It is also soluble in water and ethanol , which can affect its bioavailability and efficacy. The compound’s action can also be influenced by the physiological environment in the body, such as the pH of the blood and the presence of other substances that can interact with it.

Biochemical Analysis

Biochemical Properties

It is known to be a platelet modifying agent , suggesting that it interacts with enzymes, proteins, and other biomolecules involved in platelet function.

Cellular Effects

It has been shown to inhibit platelet aggregation , which suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to platelet function.

Molecular Mechanism

Given its role as a platelet modifying agent , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to platelet function.

Properties

IUPAC Name

5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NS.ClH/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14;/h1-5,7,9H,6,8,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXKRSKJDSEPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride
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5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride
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5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride

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